N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide
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Overview
Description
N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a cycloheptyl group, a methylsulfonylamino group, and an indole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methylsulfonylamino Group: The methylsulfonylamino group can be introduced via sulfonylation, where the indole derivative reacts with methanesulfonyl chloride in the presence of a base such as triethylamine.
Cycloheptyl Group Addition: The cycloheptyl group can be introduced through a nucleophilic substitution reaction, where a suitable cycloheptyl halide reacts with the intermediate compound.
Final Coupling: The final step involves coupling the modified indole with acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cycloheptyl group or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It could be developed into a pharmaceutical agent for treating various diseases, pending further research and clinical trials.
Industry
In industry, the compound can be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The indole moiety may facilitate binding to these targets, while the methylsulfonylamino group could enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide: Unique due to its specific substitution pattern and potential biological activities.
N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}ethanamide: Similar structure but with an ethanamide group instead of acetamide.
N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}propionamide: Contains a propionamide group, offering different chemical properties.
Uniqueness
This compound stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C18H25N3O3S |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-cycloheptyl-2-[4-(methanesulfonamido)indol-1-yl]acetamide |
InChI |
InChI=1S/C18H25N3O3S/c1-25(23,24)20-16-9-6-10-17-15(16)11-12-21(17)13-18(22)19-14-7-4-2-3-5-8-14/h6,9-12,14,20H,2-5,7-8,13H2,1H3,(H,19,22) |
InChI Key |
PMRFBSVAWNJVGK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3CCCCCC3 |
Origin of Product |
United States |
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